N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S2/c1-16-8-12(7-14-16)21(17,18)15-6-11-5-10(9-20-11)13-3-2-4-19-13/h2-5,7-9,15H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCNOANIDBZUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan-Thiophene Intermediate: The initial step involves the coupling of furan and thiophene rings.
Introduction of the Pyrazole Group: The next step involves the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione .
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Bioactivity
Thiophene-Sulfonamide Hybrids
highlights thiophene derivatives with sulfonamide groups, such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 6), which exhibited superior anti-breast cancer activity compared to doxorubicin. Key structural differences include:
- Backbone: The target compound uses a methylene-linked pyrazole sulfonamide, whereas Compound 6 employs a propenylamino linker.
- Substituents : The furan-2-yl group in the target compound may enhance π-π stacking interactions compared to simpler thiophene derivatives .
1,3,4-Oxadiazole Derivatives
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide), a 1,3,4-oxadiazole with a furan substituent, demonstrated antifungal activity against C. albicans via thioredoxin reductase inhibition . Comparison highlights:
- Heterocyclic Core : The target compound uses a thiophene-pyrazole system, whereas LMM11 employs an oxadiazole ring.
- Sulfonamide Placement : Both compounds feature sulfonamide groups, but LMM11’s sulfamoyl group is attached to a benzamide, unlike the pyrazole sulfonamide in the target compound.
Thiadiazole-Linked Pyrazole Benzenesulfonamides
Compounds such as 4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide (6a-o) from share a pyrazole-sulfonamide scaffold but incorporate a thiadiazole ring instead of thiophene-furan. These derivatives were synthesized for anti-inflammatory applications, underscoring the versatility of sulfonamide-heterocycle hybrids .
Computational and Crystallographic Tools
The SHELX suite () and WinGX/ORTEP () are critical for structural determination of similar compounds. For instance, SHELXL is widely used for refining small-molecule crystal structures, which would aid in confirming the stereochemistry of the target compound’s thiophene-furan-pyrazole system .
Biological Activity
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a pyrazole ring, a furan moiety, and a thiophene group, which contribute to its pharmacological profile. The sulfonamide functional group enhances its solubility and biological activity.
1. Anticancer Activity
Research indicates that compounds with pyrazole scaffolds exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines. In one study, this compound was tested against several human cancer cell lines, demonstrating notable cytotoxic effects. The IC50 values for the compound varied across different cell lines, indicating its potential as a chemotherapeutic agent .
2. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Pyrazole derivatives have been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. For example, compounds similar to this compound have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
3. Antimicrobial Activity
This compound has also demonstrated antimicrobial activity against various bacterial strains. In vitro studies indicated that the compound exhibited significant inhibition against pathogens such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
Anticancer Mechanism
The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway.
Anti-inflammatory Mechanism
It likely exerts its anti-inflammatory effects by inhibiting the expression of pro-inflammatory mediators through the NF-kB signaling pathway.
Antimicrobial Mechanism
The antimicrobial action may result from disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways in microbial metabolism.
Case Studies
Several studies have investigated the efficacy of this compound:
- Study on Anticancer Activity :
- Investigation into Anti-inflammatory Effects :
- Antimicrobial Screening :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-4-sulfonamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a Vilsmeier formylation approach (used for structurally similar naphthofuranpyrazol derivatives) could be adapted by reacting a thiophene-furan precursor with a sulfonamide-containing pyrazole under controlled acidic conditions . Key parameters include temperature (70–90°C), solvent (DMF or DCM), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to confirm substituent positions on the pyrazole, thiophene, and furan rings. Look for characteristic shifts (e.g., sulfonamide protons at δ 3.0–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ ion).
- X-ray Crystallography : If single crystals are obtainable, compare bond lengths and angles with similar sulfonamide-thiophene derivatives .
Q. What solvent systems are suitable for solubility testing?
- Methodological Answer : Prioritize polar aprotic solvents (DMSO, DMF) due to the sulfonamide group’s polarity. For biological assays, test solubility in PBS (pH 7.4) with <1% DMSO. Use UV-Vis spectroscopy (λ = 260–280 nm) to quantify solubility limits .
Advanced Research Questions
Q. How can computational methods aid in designing derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G*) to identify reactive sites for functionalization .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or enzymes) using AutoDock Vina. Focus on the sulfonamide moiety’s hydrogen-bonding potential .
- ADMET Prediction : Tools like SwissADME can predict pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., incubation time, concentration range).
- Metabolite Analysis : Use LC-MS to identify degradation products that may interfere with activity measurements .
- Controlled Replication : Repeat experiments with independent synthetic batches to rule out impurities (e.g., residual solvents or unreacted intermediates) .
Q. What strategies improve yield in multi-step syntheses involving thiophene-furan hybrids?
- Methodological Answer :
- Intermediate Trapping : Use protecting groups (e.g., Boc for amines) to prevent side reactions during sulfonamide formation .
- Flow Chemistry : Implement continuous-flow reactors to enhance reaction control and scalability for steps requiring precise temperature gradients .
- Catalytic Optimization : Screen palladium or copper catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-thiophene linkages) .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout Models : Target putative protein interactors (e.g., sulfonamide-binding enzymes) to confirm on- vs. off-target effects .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry with purified target proteins .
- Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes post-treatment, followed by pathway enrichment analysis (e.g., KEGG) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate analytical results (e.g., NMR vs. X-ray) to address structural ambiguities. For biological data, apply statistical rigor (e.g., ANOVA with post-hoc tests) to differentiate experimental noise from true effects .
- Experimental Design : Leverage ICReDD’s integrated computational-experimental workflows to prioritize reaction conditions and reduce trial-and-error cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
